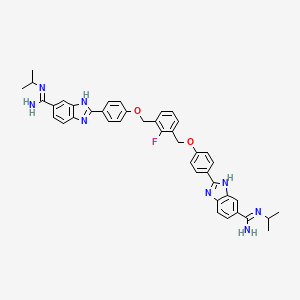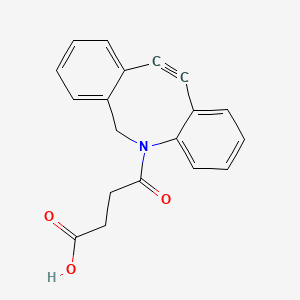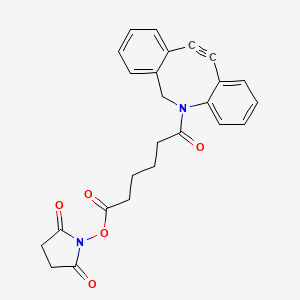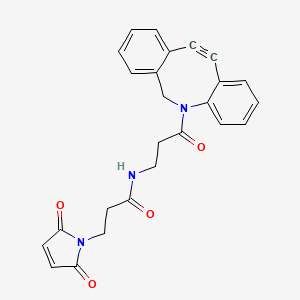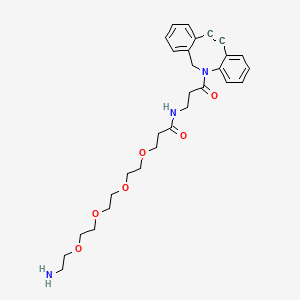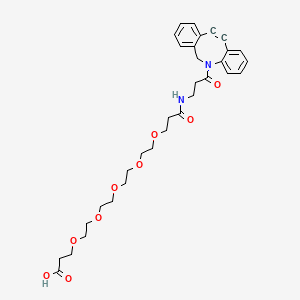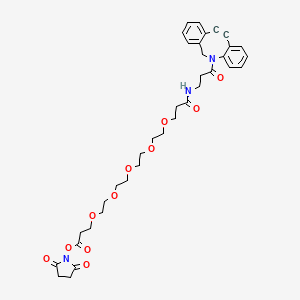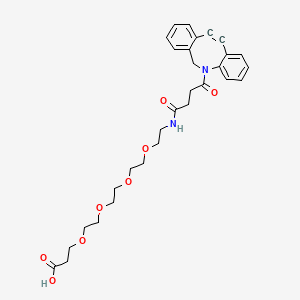
Debio 0617B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Debio 0617B is a multi-kinase inhibitor . It targets key kinases upstream of STAT3/STAT5 signaling such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . This results in the inhibition of tumor cell growth and metastasis .
Molecular Structure Analysis
The chemical formula of this compound is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 .
Chemical Reactions Analysis
This compound has been developed as a first-in-class kinase inhibitor with a unique profile targeting phospho-STAT3 (pSTAT3) and/or pSTAT5 in tumors through combined inhibition of JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTK) .
Physical And Chemical Properties Analysis
The chemical formula of this compound is C28H23ClF3N7O2 . Its exact mass is 581.16 and its molecular weight is 581.980 . The elemental analysis shows that it contains C, 57.79; H, 3.98; Cl, 6.09; F, 9.79; N, 16.85; O, 5.50 .
Aplicaciones Científicas De Investigación
Inhibición de tumores sólidos impulsados por STAT3
Debio 0617B se ha desarrollado como un inhibidor de quinasas de primera clase con un perfil único que se dirige a la fosfo-STAT3 (pSTAT3) en los tumores a través de la inhibición combinada de JAK, SRC, ABL y las quinasas de tirosina receptoras (RTK) de clase III/V {svg_1}. Ha mostrado una potente actividad antiproliferativa en un panel de líneas celulares cancerosas y en xenotrasplantes de tumores derivados de pacientes probados en un ensayo clonogénico in vitro {svg_2}.
Eficacia in vivo en la inhibición del crecimiento tumoral
This compound ha demostrado eficacia in vivo al inhibir el crecimiento tumoral en varios modelos de xenotrasplantes de ratón {svg_3}. Esto sugiere su posible aplicación en el tratamiento de varios tipos de cánceres.
Actividad sinérgica con la inhibición de EGFR
Para aumentar la eficacia in vivo y la inhibición de STAT3, this compound se probó en combinación con el inhibidor de EGFR erlotinib en un modelo de xenotrasplante de cáncer de pulmón de células no pequeñas {svg_4}. Esto indica que this compound podría usarse en combinación con otros medicamentos para obtener efectos terapéuticos mejorados.
Impacto en las metástasis
This compound se probó en un modelo de tumor ortotópico para evaluar su impacto en las metástasis {svg_5}. La medición del peso del tumor primario y el número de metástasis en el tejido pulmonar demostró la eficacia terapéutica de this compound en este modelo {svg_6}.
Reducción del mantenimiento y la autorrenovación de las células madre/progenitoras CD34+ de AML
This compound ha demostrado reducir el mantenimiento y la autorrenovación de las células madre/progenitoras CD34+ de AML humanas primarias {svg_7}. Esto sugiere su posible uso en el tratamiento de la leucemia mieloide aguda (AML).
Factor pronóstico para la supervivencia general en AML
Se ha demostrado que la expresión de fosfo-STAT3 (pSTAT3) en los blastos de AML, que puede ser dirigida por this compound, es un factor pronóstico independiente para la supervivencia general {svg_8}. Esto indica el potencial de this compound para mejorar el pronóstico de los pacientes con AML.
Mecanismo De Acción
Target of Action
Debio 0617B is a multi-kinase inhibitor . It primarily targets key kinases upstream of STAT3/STAT5 signaling, such as JAK, SRC, ABL, and class III/V receptor tyrosine kinases (TKs) . These kinases play a crucial role in the activation of downstream signaling via STAT3/STAT5 .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s unique profile, which allows it to target multiple kinases simultaneously . As a result, this compound can effectively block the phosphorylation of STAT3 in STAT3-activated carcinoma cell lines in a dose-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the STAT3/STAT5 signaling pathway . This pathway is often aberrantly activated in various cancers, leading to tumor survival, metastasis, chemoresistance, and escape from immune responses . By inhibiting key kinases upstream of this pathway, this compound can reduce the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells .
Pharmacokinetics
Its in vivo efficacy has been demonstrated in several mouse xenograft models , suggesting that it possesses favorable pharmacokinetic properties that allow it to reach its targets in the body effectively.
Result of Action
The molecular effect of this compound’s action is the inhibition of STAT3 phosphorylation . On a cellular level, it reduces the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells . This leads to the long-term elimination of human leukemia stem cells and leukemia .
Action Environment
Its effectiveness in in vivo experiments suggests that it can function effectively within the complex environment of a living organism .
Safety and Hazards
Direcciones Futuras
Debio 0617B has shown potent activity on a broad spectrum of STAT3-driven solid tumors and synergistic activity in combination with EGFR inhibition . It has been tested in several mouse xenograft models and has shown in vivo efficacy by inhibiting tumor growth . In the future, it may result in sustained therapeutic efficacy of targeted therapy in AML and prevent relapses .
Análisis Bioquímico
Biochemical Properties
Debio 0617B plays a crucial role in biochemical reactions by inhibiting multiple kinases. It interacts with enzymes such as Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases. These interactions lead to the inhibition of the STAT3/STAT5 signaling pathway, which is essential for the maintenance and self-renewal of AML stem/progenitor cells . By targeting these kinases, this compound effectively reduces the phosphorylation of STAT3 and STAT5, thereby inhibiting their activity and downstream signaling.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In STAT3-activated carcinoma cell lines, this compound shows dose-dependent inhibition of phosphorylated STAT3 (pSTAT3) and exhibits potent antiproliferative activity . Additionally, this compound reduces the maintenance and self-renewal of primary human AML CD34+ stem/progenitor cells in vitro and in xenotransplantation experiments . This compound also demonstrates efficacy in inhibiting tumor growth in several mouse xenograft models .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting key kinases upstream of the STAT3/STAT5 signaling pathway. It binds to Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases, preventing their activation and subsequent phosphorylation of STAT3 and STAT5 . This inhibition leads to a reduction in the transcriptional activity of STAT3 and STAT5, thereby affecting gene expression and cellular functions associated with these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability and maintains its inhibitory effects on STAT3/STAT5 signaling in vitro and in vivo . Long-term studies have demonstrated that this compound can effectively reduce the maintenance and self-renewal of AML stem/progenitor cells, leading to sustained therapeutic efficacy and prevention of relapses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mouse xenograft models, this compound shows dose-dependent inhibition of tumor growth . Higher doses of the compound result in more significant inhibition of STAT3/STAT5 signaling and tumor growth . It is essential to monitor for potential toxic or adverse effects at high doses to ensure the safety and efficacy of the treatment .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the activity of key kinases upstream of the STAT3/STAT5 signaling pathway. By inhibiting Janus kinase, SRC, ABL, and class III/V receptor tyrosine kinases, this compound affects the metabolic flux and levels of metabolites associated with these pathways . This inhibition leads to a reduction in the phosphorylation and activation of STAT3 and STAT5, thereby modulating cellular metabolism and gene expression .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can effectively inhibit the activity of target kinases . The transport and distribution of this compound are crucial for its therapeutic efficacy and ability to modulate cellular functions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows this compound to interact with its target kinases and inhibit their activity, thereby modulating the STAT3/STAT5 signaling pathway and associated cellular functions .
Propiedades
IUPAC Name |
N-[4-chloro-3-[2-[4-(methylcarbamoyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23ClF3N7O2/c1-33-25(40)16-2-4-19(5-3-16)37-27-35-14-17-15-39(11-9-22(17)38-27)24-13-20(6-7-21(24)29)36-26(41)23-12-18(8-10-34-23)28(30,31)32/h2-8,10,12-14H,9,11,15H2,1H3,(H,33,40)(H,36,41)(H,35,37,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJSOYXRJCMRAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C3CN(CCC3=N2)C4=C(C=CC(=C4)NC(=O)C5=NC=CC(=C5)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23ClF3N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes Debio 0617B unique in its targeting of STAT3 signaling compared to other kinase inhibitors?
A: Unlike many kinase inhibitors that focus on a single target, this compound demonstrates a multi-kinase inhibitory profile. It simultaneously inhibits key kinases upstream of STAT3 and STAT5, including JAK, SRC, ABL, and class III/V receptor tyrosine kinases (RTKs). [, ] This combined inhibition results in a more potent and potentially more durable blockade of the STAT3/STAT5 signaling pathways, which are often implicated in tumor survival, metastasis, and drug resistance. [, ] This multi-targeted approach could offer advantages over single-target inhibitors by potentially overcoming resistance mechanisms and achieving greater efficacy in targeting STAT3-driven cancers.
Q2: How does this compound impact both solid tumors and hematological malignancies?
A: this compound demonstrates efficacy in preclinical models of both solid tumors and hematological malignancies. In solid tumors, this compound exhibited in vitro and in vivo efficacy against a variety of cancer types, including non-small cell lung cancer. [] It effectively inhibited tumor growth in xenograft models and demonstrated synergistic activity when combined with the EGFR inhibitor erlotinib. [] Additionally, this compound effectively reduced the number of metastases in an orthotopic tumor model, highlighting its potential in targeting metastatic disease. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,4-diazepan-1-yl]sulfonyl]aniline](/img/structure/B606943.png)
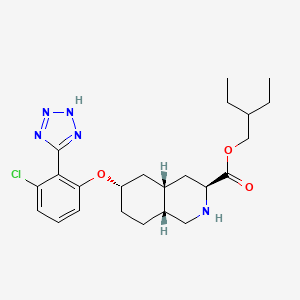
![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)
